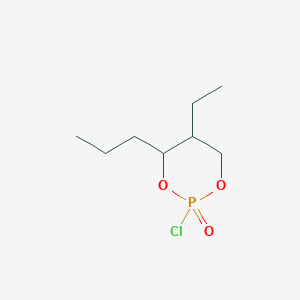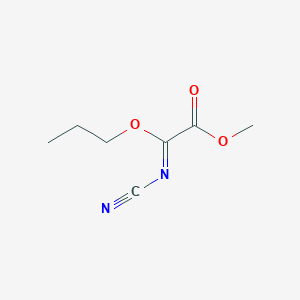
Ethyl diphenylphosphinate
Übersicht
Beschreibung
Ethyl diphenylphosphinate is a chemical compound with the molecular formula C14H15O2P . It has a molecular weight of 246.25 . It is used in various chemical reactions and has been studied for its potential applications in polymer chemistry .
Molecular Structure Analysis
The molecular structure of Ethyl diphenylphosphinate consists of a phosphorus atom bonded to an ethoxy group and two phenyl groups . The compound has a molecular weight of 246.242 Da and a monoisotopic mass of 246.080963 Da .
Chemical Reactions Analysis
Ethyl diphenylphosphinite has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . This process involves an activated monomer mechanism and a reversible chain end deactivation process . The reaction is controlled by the medium acidity of diphenyl phosphate, which promotes monomer activation and helps control the contents of the active and dormant species .
Physical And Chemical Properties Analysis
Ethyl diphenylphosphinite is a solid or viscous liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 348.8±25.0 °C at 760 mmHg . The compound has a refractive index of 1.556 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Ethyl diphenylphosphinate has been utilized in peptide chemistry as a carboxyl-protecting group for amino acids or peptides. This protective group, introduced through esterification, is stable under standard conditions for peptide synthesis and can be deprotected under mild conditions (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Organic Synthesis
In organic synthesis, diphenylphosphinated ethylene oligomers, including ethyl diphenylphosphinate, serve as reagents for converting alcohols into alkyl chlorides. These reagents, being homogeneous and polymeric, facilitate easy separation from reaction products and are partially recyclable (Bergbreiter & Blanton, 1985).
Electrochemical Processes
Ethyl diphenylphosphinate is used in nickel-catalyzed electrochemical cross-coupling reactions with aryl bromides. This process is efficient for synthesizing aryl phosphonates, aryl phosphinates, and arylphosphine oxides at room temperature, offering a mild route for constructing C-P bonds (Bai et al., 2019).
Catalysis
Ethyl diphenylphosphinate plays a role in catalysis, such as in palladium-catalyzed regioselective addition reactions with terminal acetylenes. Its usage affects the regioselectivity of these reactions, which is significant for precise synthetic processes (Nune & Tanaka, 2007).
Asymmetric Synthesis
In asymmetric synthesis, ethyl diphenylphosphinate is involved in reactions like the asymmetric aza-Morita-Baylis-Hillman reaction, yielding products with high enantiomeric excesses. This highlights its role in the synthesis of optically active compounds (Shi, Ma, & Gao, 2007).
Safety And Hazards
Ethyl diphenylphosphinite is classified as a warning hazard under the GHS system . It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Ethyl diphenylphosphinite has been studied for its potential applications in polymer chemistry . It has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . Given the amount of an antioxidant agent practically used in commercial polymer products, these phosphinite end-functionalized polyesters are believed to have sufficient self-antioxidant properties .
Eigenschaften
IUPAC Name |
[ethoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJASDLTCXIYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354763 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl diphenylphosphinate | |
CAS RN |
1733-55-7 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
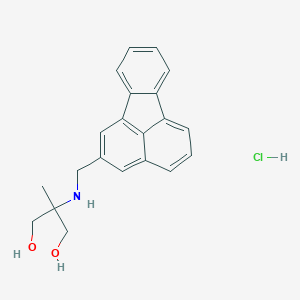

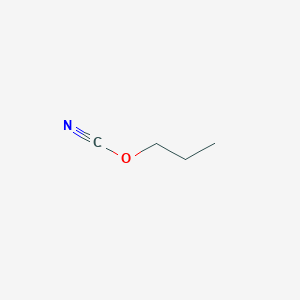
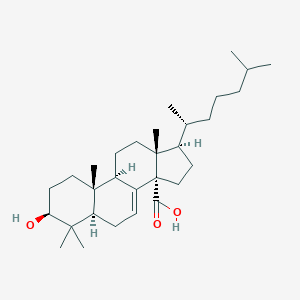
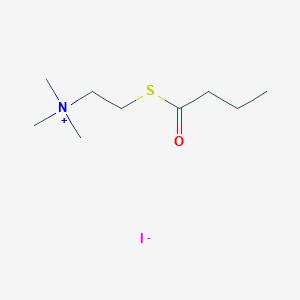

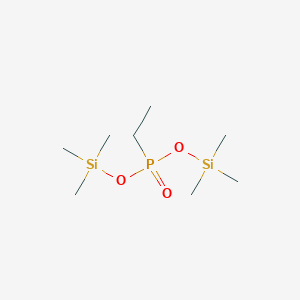
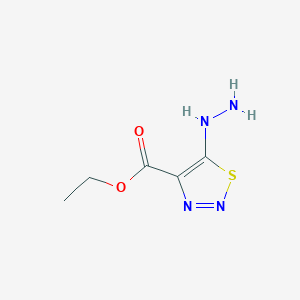
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
